4-Chloro-5-(difluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the fourth position, a difluoromethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(difluoromethyl)pyridin-3-ol typically involves the introduction of the chloro and difluoromethyl groups onto the pyridine ring. One common method involves the chlorination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-chloro-5-(difluoromethyl)pyridin-3-one.
Reduction: Formation of 5-(difluoromethyl)pyridin-3-ol.
Substitution: Formation of 4-amino-5-(difluoromethyl)pyridin-3-ol or 4-thio-5-(difluoromethyl)pyridin-3-ol.
Scientific Research Applications
4-Chloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
4-Chloro-5-(difluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(difluoromethyl)pyridine: Similar structure but with the chloro and difluoromethyl groups at different positions.
3-Chloro-5-(difluoromethyl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoromethyl groups on the pyridine ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H4ClF2NO |
---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3(6(8)9)1-10-2-4(5)11/h1-2,6,11H |
InChI Key |
JFWOMMDOTKYKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.